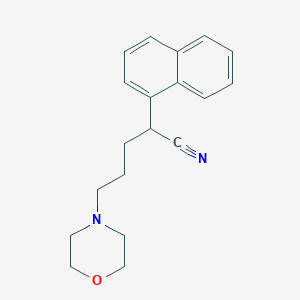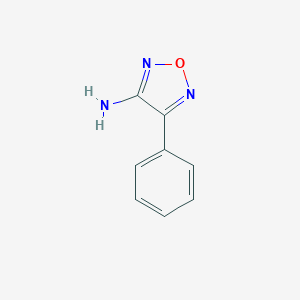
Sodium 1-Propanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-Propanesulfonate: is a chemical compound with the molecular formula C3H7NaO3S. It is a white crystalline powder that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 1-Propanesulfonate can be synthesized through several methods. One common method involves the sulfonation of propane with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically include controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, sodium propanesulphonate is produced on a larger scale using continuous flow reactors. This method allows for the efficient production of the compound with high purity. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-Propanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted propanesulphonate derivatives.
Scientific Research Applications
Chemistry: Sodium 1-Propanesulfonate is used as a reagent in organic synthesis. It is particularly useful in the preparation of sulfonic acid derivatives and as a catalyst in certain reactions.
Biology: In biological research, sodium propanesulphonate is used as a buffer in various biochemical assays. It helps maintain the pH of solutions, ensuring the stability of biological molecules.
Medicine: this compound has applications in drug delivery systems. It is used to modify the surface properties of nanoparticles, enhancing their stability and bioavailability.
Industry: In industrial applications, sodium propanesulphonate is used as a surfactant and emulsifying agent. It is also employed in the production of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of sodium propanesulphonate involves its ability to interact with various molecular targets. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In drug delivery systems, it modifies the surface properties of nanoparticles, enhancing their stability and bioavailability. The compound’s sulfonate group allows it to form strong interactions with other molecules, facilitating its various applications.
Comparison with Similar Compounds
- Sodium 1-propanesulfonate
- Sodium 3-mercapto-1-propanesulfonate
- Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate
Comparison: this compound is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to this compound, it has different reactivity and solubility characteristics. Sodium 3-mercapto-1-propanesulfonate, on the other hand, contains a thiol group, which gives it additional reactivity in certain chemical reactions. Sodium 3-(benzothiazol-2-ylthio)-1-propanesulfonate has a more complex structure, making it suitable for specialized applications in radiotherapy and drug delivery.
Properties
CAS No. |
14533-63-2 |
|---|---|
Molecular Formula |
C3H8NaO3S |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
sodium;propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S.Na/c1-2-3-7(4,5)6;/h2-3H2,1H3,(H,4,5,6); |
InChI Key |
MQVMJSWYKLYFIG-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCS(=O)(=O)O.[Na] |
| 14533-63-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Propanesulfonic Acid Sodium Salt?
A1: The molecular formula of 1-Propanesulfonic Acid Sodium Salt is C3H7NaO3S, and its molecular weight is 162.14 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, researchers have characterized 1-Propanesulfonic Acid Sodium Salt using FTIR and 1H NMR spectroscopy. [, , , , , , , ] These techniques provide information about the functional groups present and the arrangement of atoms within the molecule.
Q3: How does the presence of 1-Propanesulfonic Acid Sodium Salt affect the properties of hydrogels?
A3: Incorporating 1-Propanesulfonic Acid Sodium Salt into hydrogels can significantly impact their properties. For instance, it can enhance swelling in aqueous solutions due to its hydrophilic nature. [, , ] It can also influence the mechanical strength and elasticity of hydrogels. [, ]
Q4: Can 1-Propanesulfonic Acid Sodium Salt be used to modify the surface properties of materials?
A4: Yes, it has been successfully employed to create "clickable" surfaces on poly(vinylidene fluoride) membranes. [] This allows for further functionalization of the membrane, expanding its potential applications.
Q5: How is 1-Propanesulfonic Acid Sodium Salt utilized in oil recovery applications?
A5: It serves as a monomer in the synthesis of amphoteric terpolymers, which exhibit excellent viscosifying properties in high-salinity brines. [, , ] These terpolymers are promising candidates for enhanced oil recovery, particularly in challenging reservoir conditions.
Q6: What role does 1-Propanesulfonic Acid Sodium Salt play in biosensor development?
A6: Research shows it can be utilized in the fabrication of photosensors by immobilizing Photosystem I protein complexes onto gold electrodes. [] This highlights its potential in developing bio-based sensing devices.
Q7: Are there any applications of 1-Propanesulfonic Acid Sodium Salt in textile industry?
A7: Yes, it has shown promise in enhancing the adhesion of cornstarch to polylactic acid (PLA) fibers, potentially improving PLA sizing processes in textiles. []
Q8: Can 1-Propanesulfonic Acid Sodium Salt be used for environmental remediation?
A8: Research suggests its potential in removing methylene blue dye from aqueous solutions through adsorption by hydrogels containing the compound. [, ] This highlights its possible application in wastewater treatment.
Q9: Does 1-Propanesulfonic Acid Sodium Salt have any applications in nanotechnology?
A9: Yes, it plays a role in synthesizing silver nanoparticles with controlled optical properties. [] These nanoparticles can then be utilized for heavy metal detection in water, demonstrating their potential in environmental monitoring.
Q10: Is there ongoing research on improving the performance of 1-Propanesulfonic Acid Sodium Salt in specific applications?
A10: Yes, researchers are actively exploring modifications to enhance its functionality. For example, studies investigate combining it with other materials like clay minerals to improve the mechanical properties of preformed particle gels used in oil recovery. []
Q11: What are the potential environmental impacts of using 1-Propanesulfonic Acid Sodium Salt?
A11: While the research papers provided don't delve deep into the environmental impact, it's crucial to consider the potential effects of its production, use, and disposal. Further research is needed to assess its biodegradability and ecotoxicological effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(carbamoylamino)-2-oxo-1-phenylethyl] acetate](/img/structure/B78469.png)



![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)







